Benzyl N-(2-oxobut-3-EN-1-YL)carbamate
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Overview
Description
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is an organic compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a benzyl group, a carbamate group, and an oxobut-3-en-1-yl moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(2-oxobut-3-en-1-yl)carbamate typically involves the reaction of benzyl chloroformate with 2-oxobut-3-en-1-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl N-(2-oxobut-3-en-1-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like palladium on carbon for hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Benzyl N-(2-oxobut-3-en-1-yl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzyl N-(2-oxobut-3-en-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . The oxobut-3-en-1-yl moiety may also participate in various biochemical reactions, contributing to the compound’s overall effects .
Comparison with Similar Compounds
Similar Compounds
Benzyl N-(2-oxoethyl)carbamate: Similar structure but with an oxoethyl group instead of oxobut-3-en-1-yl.
Benzyl 2-oxo-1,2-dihydropyridin-3-ylcarbamate: Contains a dihydropyridinyl group, differing in the ring structure.
Uniqueness
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities . Its structure allows for versatile applications in various fields of research and industry .
Biological Activity
Benzyl N-(2-oxobut-3-en-1-yl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly in drug development.
Compound Overview
- Molecular Formula : C12H13NO3
- Molecular Weight : 219.24 g/mol
- IUPAC Name : this compound
- Structural Features : The compound features a benzyl group, a carbamate moiety, and a 2-oxobut-3-en-1-yl chain, which contributes to its unique reactivity and biological activity.
Synthesis Methods
The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-oxobut-3-en-1-amine. Various synthetic routes have been optimized for yield and purity, making it accessible for further biological studies.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial for its therapeutic applications.
Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have shown that it can inhibit the growth of various bacterial strains and cancer cell lines:
Activity Type | Tested Strains/Cells | Effect |
---|---|---|
Antimicrobial | Staphylococcus aureus | Inhibition of growth at low concentrations |
Anticancer | Ovarian cancer xenografts | Tumor growth suppression up to 100% in animal models |
These findings suggest that the compound may serve as a lead candidate for drug development targeting microbial infections and cancer .
Case Studies
Several studies have focused on the biological evaluation of similar compounds, providing insights into the potential applications of this compound:
- Antimicrobial Activity Study : A study evaluated various derivatives of benzyl carbamates for their antimicrobial properties. The results indicated that modifications to the benzyl group significantly affected activity levels against pathogens such as Pseudomonas aeruginosa and Bacillus cereus .
- Anticancer Efficacy : In a study involving ovarian cancer models, compounds similar to this compound demonstrated potent efficacy against tumor growth, highlighting the importance of structural features in enhancing therapeutic effects.
Research Applications
This compound's unique structure makes it a valuable compound in various research fields:
Chemistry : Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology : Investigated for interactions with biomolecules, providing insights into its mechanism of action.
Medicine : Explored for therapeutic properties, particularly in developing new antimicrobial agents and anticancer therapies.
Comparison with Similar Compounds
This compound can be compared with structurally similar compounds to highlight its unique properties:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
Benzyl N-(3-methyl-2-oxobut-3-en-1-ylic)carbamate | C13H15NO3 | Increased lipophilicity due to methyl substitution |
Benzyl but-3-en-1-ylic(methyl)carbamate | C12H15NO3 | Contains a methyl group affecting reactivity |
Benzyl N-(2-oxobut-yne-ylic)carbamate | C12H13NO3 | Features a terminal alkyne functionality |
These comparisons illustrate how variations in substituents can influence both chemical reactivity and biological activity .
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
benzyl N-(2-oxobut-3-enyl)carbamate |
InChI |
InChI=1S/C12H13NO3/c1-2-11(14)8-13-12(15)16-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15) |
InChI Key |
TVRURNHJFQOAFC-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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